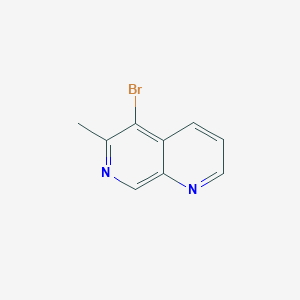

5-Bromo-6-methyl-1,7-naphthyridine

描述

Overview of Naphthyridine Isomers and Structural Diversity

Naphthyridines are bicyclic heterocyclic compounds that are isomeric with cinnoline, quinazoline, quinoxaline, and phthalazine. They consist of two fused pyridine (B92270) rings. The positioning of the two nitrogen atoms within this fused ring system gives rise to six possible isomers: 1,5-naphthyridine (B1222797), 1,6-naphthyridine (B1220473), 1,7-naphthyridine (B1217170), 1,8-naphthyridine (B1210474), 2,6-naphthyridine, and 2,7-naphthyridine (B1199556). nih.govresearchgate.net This structural diversity allows for a wide range of chemical modifications and the synthesis of a vast library of derivatives with distinct properties. researchgate.net The reactivity and properties of each isomer are influenced by the location of the nitrogen atoms, which affects the electron distribution within the aromatic system. nih.gov For instance, the 1,8-naphthyridine scaffold has been extensively studied due to the discovery of significant antimicrobial properties associated with compounds like nalidixic acid. digitallibrary.co.in

The structural framework of naphthyridines allows for the introduction of various substituents at different positions on the rings, leading to a vast number of derivatives. This chemical diversity is a key reason for their importance in medicinal chemistry and materials science. researchgate.netresearchgate.net The synthesis of these derivatives can be challenging due to issues of regioselectivity and functional group compatibility. researchgate.net

Significance of the 1,7-Naphthyridine Scaffold in Chemical and Biological Research

The 1,7-naphthyridine scaffold is a significant structural motif in the development of biologically active compounds. For example, bisleuconothine A, a 1,7-naphthyridine alkaloid derived from the plant Leuconotis griffithii, has demonstrated antiproliferative properties against several colon cancer cell lines. nih.gov The unique arrangement of nitrogen atoms in the 1,7-naphthyridine core imparts specific electronic and steric properties, making it a valuable building block in medicinal chemistry. cymitquimica.com

Derivatives of the 1,7-naphthyridine structure are explored for their potential as therapeutic agents. The presence of a bromine atom, as in 5-Bromo-1,7-naphthyridine (B95205), enhances its electrophilic character, making it a useful intermediate in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.com This bromo-substituted naphthyridine can undergo various chemical reactions, including nucleophilic substitutions and coupling reactions, allowing for the creation of more complex molecules with potential biological activity. cymitquimica.com

Historical Context of Naphthyridine Synthesis and Applications

The first members of the naphthyridine family, specifically 1,5-naphthyridines, were synthesized in 1927 by Brobansky and Sucharda by adapting the Skraup quinoline (B57606) synthesis. nih.gov These compounds were indexed in Chemical Abstracts as "naphthyridines" in 1936. nih.gov Since then, numerous synthetic methods have been developed for the various naphthyridine isomers.

Classic synthetic routes such as the Skraup, Friedländer, and Combes reactions have been historically employed for the synthesis of naphthyridines. nih.govnih.govresearchgate.netnih.gov Over the years, more advanced and efficient methods, including transition metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Heck reactions, have been developed to construct the naphthyridine core and its derivatives. nih.govacs.orgmdpi.com

The application of naphthyridines has been most prominent in the field of medicine. The discovery of nalidixic acid in 1962, a 1,8-naphthyridine derivative, as an antibacterial agent marked a significant milestone. nih.govnih.gov This led to extensive research and development of other naphthyridine-based antibacterial agents, including several fluoroquinolone antibiotics. nih.gov Beyond their antimicrobial properties, naphthyridine derivatives have shown a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and neuroprotective effects, establishing them as a privileged scaffold in drug discovery. researchgate.netresearchgate.netnih.gov

Structure

3D Structure

属性

IUPAC Name |

5-bromo-6-methyl-1,7-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c1-6-9(10)7-3-2-4-11-8(7)5-12-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSXKPXRIFYUDBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C2C(=C1Br)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 6 Methyl 1,7 Naphthyridine

Direct Bromination Approaches

Direct bromination of a suitable 1,7-naphthyridine (B1217170) precursor represents a straightforward approach to introduce a bromine atom onto the heterocyclic scaffold.

The synthesis of 5-Bromo-6-methyl-1,7-naphthyridine can be achieved through the selective bromination of 6-methyl-1,7-naphthyridine. This method relies on the careful control of reaction conditions to direct the electrophilic substitution of bromine to the desired C5 position of the 1,7-naphthyridine ring. The inherent electronic properties of the 1,7-naphthyridine system, influenced by the nitrogen atoms and the methyl group, guide the regioselectivity of the bromination reaction.

Achieving high regioselectivity in the bromination of 6-methyl-1,7-naphthyridine is paramount to avoid the formation of undesired isomers. The choice of brominating agent, solvent, and reaction temperature plays a crucial role in controlling the outcome of the reaction. For instance, the use of a mild brominating agent in a non-polar solvent at a controlled temperature can favor the desired C5 substitution. Conversely, harsh reaction conditions might lead to a mixture of products, including di-brominated species or bromination at other positions on the ring. Careful optimization of these parameters is essential for an efficient and selective synthesis.

Multi-Step Synthetic Routes

In cases where direct bromination is not feasible or leads to low yields and poor selectivity, multi-step synthetic routes provide a more controlled and versatile approach to construct the this compound scaffold.

The formation of the 1,7-naphthyridine ring system is a key step in these multi-step syntheses. nih.gov Several classical and modern cyclization strategies can be employed to build this heterocyclic core.

A variety of well-established cyclization reactions are utilized for the synthesis of naphthyridine skeletons. numberanalytics.com

Doebner-type Reaction: The Doebner reaction involves the reaction of an aniline (B41778) with an aldehyde and pyruvic acid to form quinoline-4-carboxylic acids. wikipedia.org A modification of this reaction, known as the Doebner-von Miller reaction, utilizes α,β-unsaturated carbonyl compounds and can be adapted for the synthesis of naphthyridines. wikipedia.org These reactions typically proceed through the formation of an enamine or Schiff base intermediate, followed by cyclization and aromatization.

Friedländer Condensation: The Friedländer synthesis is a reaction of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group to form a quinoline (B57606). wikipedia.org This methodology can be extended to the synthesis of 1,7-naphthyridines by using appropriately substituted pyridine (B92270) derivatives. acs.orgorganic-chemistry.orgnih.govacs.org The reaction is often catalyzed by acids or bases and proceeds via an initial aldol-type condensation followed by cyclodehydration. wikipedia.org

Skraup Reaction: The Skraup synthesis is a classic method for preparing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent. wikipedia.orgyoutube.com This reaction can be adapted to synthesize 1,7-naphthyridines from aminopyridines. jst.go.jpacs.org However, the reaction can be vigorous and may require careful control of conditions. wikipedia.orgacs.org

Michael Addition: The Michael addition, or conjugate addition, involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com This reaction can be a key step in the construction of the 1,7-naphthyridine ring system, often leading to the formation of a crucial intermediate that can then undergo cyclization. wikipedia.orgyoutube.comnih.govyoutube.com

The choice of a specific cyclization reaction depends on the availability of starting materials and the desired substitution pattern on the final 1,7-naphthyridine product.

| Cyclization Reaction | Reactants | Product Type | Key Features |

| Doebner-type Reaction | Aniline, Aldehyde, Pyruvic Acid | Quinoline-4-carboxylic acids (adaptable for naphthyridines) | Forms a new six-membered ring. wikipedia.org |

| Friedländer Condensation | 2-Aminopyridine derivative, Compound with α-methylene group | 1,7-Naphthyridine derivative | Versatile for introducing various substituents. wikipedia.orgorganic-chemistry.org |

| Skraup Reaction | Aminopyridine, Glycerol, Oxidizing agent | 1,7-Naphthyridine | Classic method, can be harsh. wikipedia.orgjst.go.jp |

| Michael Addition | Nucleophile, α,β-Unsaturated carbonyl compound | Intermediate for cyclization | Forms a key carbon-carbon bond. wikipedia.orgmasterorganicchemistry.com |

An alternative approach to constructing the 1,7-naphthyridine core involves the thermal decomposition of aza-ylidene precursors. This method can lead to the formation of naphthyridinone intermediates, which can then be further functionalized. The thermolysis reaction typically proceeds through a pericyclic reaction mechanism, such as an electrocyclization, followed by tautomerization to yield the more stable naphthyridinone ring system. These intermediates can then be converted to the desired this compound through subsequent steps, including bromination and manipulation of the oxo group.

Strategies for Introducing the Methyl Group at Position 6

The introduction of a methyl group at the C6 position of the 1,7-naphthyridine core is a crucial step in the synthesis of the target compound. Several synthetic strategies can be envisaged for this transformation, often relying on the construction of the naphthyridine ring from a suitably substituted pyridine precursor.

One plausible approach involves the use of a Friedländer-type condensation reaction. This method would typically start with a 4-amino-3-halopyridine derivative which, upon reaction with a methyl-containing carbonyl compound, such as methyl vinyl ketone or another suitable three-carbon synthon, would lead to the formation of the second pyridine ring. The choice of reactants and reaction conditions is critical to ensure the desired regioselectivity, leading to the formation of the 6-methyl-1,7-naphthyridine skeleton.

Alternatively, the methyl group could be introduced at a later stage of the synthesis. For instance, a pre-formed 1,7-naphthyridine ring system bearing a suitable leaving group, such as a halogen or a triflate, at the C6 position could undergo a cross-coupling reaction. A palladium- or nickel-catalyzed reaction with an organometallic methylating agent, such as methylmagnesium bromide (a Grignard reagent) or trimethylaluminum, could effectively install the methyl group at the desired position.

Strategies for Incorporating the Bromine Atom at Position 5

The regioselective introduction of a bromine atom at the C5 position of the 1,7-naphthyridine nucleus is another key synthetic challenge. The electronic properties of the naphthyridine ring system, with its two electron-withdrawing nitrogen atoms, influence the susceptibility of the different carbon atoms to electrophilic attack.

Direct electrophilic bromination of 6-methyl-1,7-naphthyridine is a potential route. Reagents such as N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid could be employed. The directing effects of the existing methyl group at C6 and the nitrogen atoms would play a crucial role in determining the regioselectivity of this reaction. Careful optimization of the reaction conditions, including solvent, temperature, and the specific brominating agent, would be necessary to favor the formation of the desired 5-bromo isomer.

An alternative strategy involves the synthesis of the naphthyridine ring from a pyridine precursor that already contains a bromine atom at the appropriate position. For example, a 3-amino-5-bromopyridine (B85033) derivative could serve as a starting material in a Skraup or a related cyclization reaction to construct the second pyridine ring, thereby incorporating the bromine atom at the C5 position of the final 1,7-naphthyridine product.

Subsequent Functionalization Steps to Achieve Target Structure

For instance, if 5-bromo-1,7-naphthyridine (B95205) is used as a starting material, which is commercially available, the subsequent step would be the introduction of the methyl group at the C6 position. rsc.org This could potentially be achieved through a directed metalation approach, where a directing group could facilitate the deprotonation and subsequent methylation at the C6 position. However, the reactivity of the C-Br bond under such conditions would need to be carefully considered.

A more likely route would involve a cross-coupling reaction. The bromine atom at C5 could be exploited as a handle for further functionalization after the introduction of the methyl group at C6. This highlights the versatility of the this compound scaffold as a building block for more complex molecules.

Advanced Synthetic Techniques

The this compound core is an excellent substrate for a variety of advanced synthetic transformations, allowing for the introduction of a wide range of functional groups. These techniques are pivotal in the development of libraries of novel compounds for biological screening and materials science applications.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Heck)

The bromine atom at the C5 position of the target molecule serves as a versatile handle for palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 5-bromo-1,7-naphthyridine derivative with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the C5 position.

Stille Coupling: In a Stille coupling, an organotin compound is coupled with the bromo-naphthyridine in the presence of a palladium catalyst. This method is known for its tolerance of a wide range of functional groups.

Heck Coupling: The Heck reaction facilitates the coupling of the bromo-naphthyridine with an alkene to form a new carbon-carbon bond, leading to the introduction of a vinyl or substituted vinyl group at the C5 position.

These palladium-catalyzed reactions have been successfully applied to the synthesis of various substituted 1,7-naphthyridines, demonstrating their potential for the derivatization of this compound.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Naphthyridine Scaffolds

| Coupling Reaction | Reagents | Product Type |

| Suzuki-Miyaura | Arylboronic acid, Pd catalyst, Base | 5-Aryl-6-methyl-1,7-naphthyridine |

| Stille | Organostannane, Pd catalyst | 5-Substituted-6-methyl-1,7-naphthyridine |

| Heck | Alkene, Pd catalyst, Base | 5-Alkenyl-6-methyl-1,7-naphthyridine |

Cobalt-Catalyzed Cross-Couplings (e.g., Alkylation, Arylation)

In addition to palladium, cobalt-catalyzed cross-coupling reactions have emerged as a powerful and more sustainable alternative for the functionalization of halogenated heterocycles. These reactions often proceed under milder conditions and can offer complementary reactivity to palladium-based systems.

Cobalt catalysts can effectively mediate the coupling of halogenated naphthyridines with organometallic reagents, such as Grignard reagents (for alkylation) or organozinc reagents (for arylation). This allows for the introduction of various alkyl and aryl groups at the C5 position of the this compound core.

Regioselective Organometallic Functionalization (e.g., Direct Ring Metalation, Organolithium Addition)

Regioselective functionalization through the use of organometallic reagents is a powerful strategy for modifying the naphthyridine scaffold.

Direct Ring Metalation: This technique involves the use of a strong base, often a lithium amide such as lithium diisopropylamide (LDA) or a TMP (2,2,6,6-tetramethylpiperidide) base, to selectively deprotonate a specific position on the naphthyridine ring. The resulting organometallic intermediate can then be quenched with an electrophile to introduce a new substituent. The directing effects of the nitrogen atoms and the existing substituents are crucial for achieving high regioselectivity.

Organolithium Addition: Organolithium reagents can add as nucleophiles to the electron-deficient pyridine rings of the naphthyridine system. The position of addition is governed by the electronic and steric properties of the substrate and the reagent. Subsequent oxidation or elimination steps can then lead to the formation of a substituted naphthyridine.

One-Pot and Multi-Component Reaction Protocols

For the synthesis of substituted 1,6-naphthyridine (B1220473) and quinoline derivatives, a one-pot, four-component tandem reaction has been successfully developed. researchgate.net This method, a modification of the Kröhnke pyridine synthesis, utilizes an N-phenacylpyridinium bromide, an aromatic aldehyde, a cyclic ketone, and a nitrogen source (ammonium acetate) under microwave irradiation. researchgate.net Although applied to the 1,6-naphthyridine isomer, a similar strategy could theoretically be adapted for the 1,7-naphthyridine core.

Another relevant example is the regioselective, one-pot, multi-component synthesis of benzo[c]pyrazolo researchgate.netuni.lunaphthyridines. nih.gov This "on-water" reaction involves the fusion of isatin, malononitrile, and 3-aminopyrazole, followed by treatment with a base. nih.gov This process is noted for its environmental benefits, such as the use of water as a solvent and the avoidance of transition metal catalysts. nih.gov While leading to a more complex fused system, the core principles of condensing multiple components to rapidly build the naphthyridine framework are applicable.

MCRs are characterized by their pot, atom, and step economy (PASE). nih.gov High-order MCRs, involving five or more components, are particularly efficient at assembling complex molecules from simple precursors in a single operation. nih.gov For instance, the synthesis of substituted 4H-thiopyrans has been achieved through a pseudo-five-component reaction involving two equivalents of malononitrile, an aldehyde, carbon disulfide, and a primary amine. nih.gov Such strategies highlight the potential for developing a convergent and efficient synthesis for this compound from simple, readily available building blocks.

Considerations for Synthetic Scalability and Atom Economy

When considering the large-scale synthesis of a target molecule, factors such as scalability and atom economy are paramount. Atom economy, a concept central to green chemistry, measures the efficiency of a reaction by how many atoms from the starting materials are incorporated into the final product.

Multi-component reactions inherently possess high atom economy as they combine several molecules into a single product with minimal byproduct formation. nih.gov The previously mentioned "on-water" synthesis of benzo[c]pyrazolo researchgate.netuni.lunaphthyridines is a prime example of a process with a favorable environmental profile, featuring reduced waste and short reaction times. nih.gov

For scalability, the transition from laboratory-scale synthesis to industrial production requires robust and reproducible reaction conditions. A notable example in the synthesis of a related tetrahydro-1,6-naphthyridine derivative involved developing a new synthetic route free of chromatographic purification, making it suitable for scale-up. acs.org Key transformations in this route included a Heck reaction and an unprecedented one-pot cyclization and amination. acs.org The use of well-understood and scalable reactions like Suzuki-Miyaura or Heck couplings is a common strategy in pharmaceutical manufacturing. acs.orgnih.gov

Furthermore, the choice of starting materials is critical. Utilizing inexpensive and readily available precursors is essential for an economically viable large-scale synthesis. chemicalpapers.com For this compound, a plausible precursor would be a suitably substituted pyridine, such as 2-bromo-6-methylpyridine, which can be synthesized from 2-amino-6-methylpyridine. chemicalbook.com

Comparative Analysis of Synthetic Pathways (Efficiency and Yields)

A direct comparative analysis for this compound is challenging due to the lack of published head-to-head comparisons. However, by examining the synthesis of analogous naphthyridine derivatives, we can infer the potential efficiencies of different synthetic strategies.

However, the yields of one-pot reactions can be highly dependent on the specific substrates and conditions. The one-pot synthesis of benzo[c]pyrazolo researchgate.netuni.lunaphthyridines, for instance, resulted in lower yields (10–15%) compared to a two-step procedure involving the hydrolysis of a spiro-intermediate. nih.gov

The table below provides a comparative look at different synthetic approaches for various naphthyridine scaffolds, which can serve as a proxy for evaluating potential routes to this compound.

Table 1: Comparative Analysis of Synthetic Pathways for Naphthyridine Derivatives

| Synthetic Approach | Target Scaffold | Key Features | Reported Yields | Reference |

|---|---|---|---|---|

| One-Pot, 4-Component Reaction | Substituted 5,7-dihydro-1,6-naphthyridines | Microwave-assisted, modified Kröhnke synthesis. | Moderate to Good | researchgate.net |

| One-Pot, Multi-Component "on-water" Reaction | Benzo[c]pyrazolo researchgate.netuni.lunaphthyridines | Green solvent, transition metal-free, regioselective. | 10-15% | nih.gov |

| One-Pot Cyclocondensation | Trifluoromethyl-containing 1,8-naphthyridines | Direct cyclocondensation from enones and diaminopyridine. | 26-73% | mdpi.com |

| Heck Reaction & One-Pot Cyclization/Amination | Tetrahydro-1,6-naphthyridine derivative | Scalable, chromatography-free purification. | 79% (assay yield for cyclization step) | acs.org |

| Friedländer-type Annulation | General 1,7-Naphthyridines | Classic method, often requires harsh conditions. | Variable | sphinxsai.com |

This analysis suggests that a multi-component or a streamlined one-pot reaction sequence would likely represent the most efficient pathway for the synthesis of this compound, balancing yield, atom economy, and operational simplicity.

Reactivity and Chemical Transformations of 5 Bromo 6 Methyl 1,7 Naphthyridine

Substitution Reactions at the Bromine Atom

The bromine atom at the 5-position of 5-bromo-6-methyl-1,7-naphthyridine is a key functional group that allows for various substitution reactions. This halogen atom can be replaced by a range of nucleophiles, providing a versatile route to a diverse array of substituted 1,7-naphthyridine (B1217170) derivatives.

The electron-withdrawing nature of the nitrogen atoms in the 1,7-naphthyridine ring system facilitates nucleophilic aromatic substitution (SNAr) at the bromine-bearing carbon. This type of reaction typically proceeds through a stepwise mechanism involving the formation of a Meisenheimer complex, although concerted mechanisms have also been considered in similar heterocyclic systems. nih.gov The substitution of a bromine atom on a naphthyridine ring with various nucleophiles is a well-established method for introducing diverse functional groups.

The reaction of bromo-naphthyridines with amines, for instance, leads to the formation of amino-naphthyridines. Similarly, reactions with thiols and alkoxides can yield the corresponding thioether and ether derivatives. While specific studies on this compound are not extensively detailed in the provided results, the general reactivity patterns of bromo-aza-aromatic compounds suggest that it would readily undergo such transformations. For example, the nucleophilic substitution of a related compound, 5,7-dinitroquinazoline-4-one, with methylamine (B109427) has been studied mechanistically, highlighting the feasibility of such reactions on nitrogen-containing heterocyclic systems. rsc.org

Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

The bromine atom on the this compound scaffold serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are among the most widely used methods for C-C bond formation in modern organic synthesis. nih.govnih.govuwindsor.ca The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is particularly noteworthy for its mild reaction conditions and tolerance of a wide range of functional groups. mdpi.com It is highly probable that this compound would be a suitable substrate for Suzuki-Miyaura coupling, allowing for the introduction of various aryl, heteroaryl, or alkyl groups at the 5-position. The general catalytic cycle for such reactions involves oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. uwindsor.ca

The Stille cross-coupling reaction, which utilizes organotin reagents, is another powerful palladium-catalyzed method for forming C-C bonds. acs.org This reaction has been employed in the synthesis of 1,5-naphthyridine (B1222797) derivatives and could likely be applied to this compound as well. mdpi.com

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partners | Catalyst System | Potential Product |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | 5-Aryl-6-methyl-1,7-naphthyridine |

| Stille | Organostannane | Pd(PPh₃)₄ | 5-Substituted-6-methyl-1,7-naphthyridine |

Oxidation and Reduction Processes

The 1,7-naphthyridine ring system can undergo both oxidation and reduction reactions, although these are less commonly explored for this specific compound compared to substitution and coupling reactions. The reactivity of naphthyridines in general shows similarities to quinolines. mdpi.com Oxidation can lead to the formation of N-oxides, which can further influence the reactivity of the ring system. Reduction of the naphthyridine core can lead to partially or fully saturated derivatives, such as tetrahydro-1,7-naphthyridines.

Reactions Involving Nitrogen Atoms in the Naphthyridine Ring

The lone pairs of electrons on the nitrogen atoms in the 1,7-naphthyridine ring system make them susceptible to electrophilic attack. This reactivity is central to N-oxidation and quaternization reactions.

N-Oxidation

The nitrogen atoms of the 1,7-naphthyridine ring can be oxidized to form N-oxides. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The presence of two nitrogen atoms in the 1,7-naphthyridine ring raises the possibility of mono- or di-N-oxidation. The regioselectivity of N-oxidation is influenced by the electronic environment of each nitrogen atom. In this compound, the N-1 atom is generally more susceptible to oxidation due to the electronic effects of the neighboring bromine and methyl substituents.

Mono-N-oxidation: Treatment with one equivalent of an oxidizing agent would likely lead to the preferential formation of the N-1 oxide.

Di-N-oxidation: The use of excess oxidizing agent can lead to the formation of the 1,7-di-N-oxide.

N-oxides are valuable intermediates as the N-oxide functional group can activate the heterocyclic ring towards both electrophilic and nucleophilic substitution. nih.gov

Table 1: Hypothetical N-Oxidation Reactions of this compound

| Reagent (Equivalents) | Product | Potential Reaction Conditions |

| m-CPBA (1 eq.) | This compound 1-oxide | CH₂Cl₂, 0 °C to rt |

| m-CPBA (>2 eq.) | This compound 1,7-dioxide | CH₂Cl₂, reflux |

Quaternization

The nitrogen atoms in this compound can act as nucleophiles and react with alkyl halides or other alkylating agents to form quaternary ammonium (B1175870) salts. nih.gov This process, known as quaternization, introduces a positive charge on the nitrogen atom and further activates the ring system. Similar to N-oxidation, quaternization can occur at one or both nitrogen atoms, depending on the stoichiometry of the alkylating agent used. The N-1 position is generally favored for initial quaternization due to steric and electronic factors.

Quaternization reactions significantly alter the electronic properties of the naphthyridine ring, making it more susceptible to nucleophilic attack. The resulting N-alkylnaphthyridinium salts are also of interest for their potential biological activities. nih.gov

Table 2: Hypothetical Quaternization Reactions of this compound

| Alkylating Agent | Product | Potential Reaction Conditions |

| Methyl iodide (1 eq.) | 5-Bromo-1,6-dimethyl-1,7-naphthyridin-1-ium iodide | Acetonitrile, rt |

| Benzyl bromide (1 eq.) | 1-Benzyl-5-bromo-6-methyl-1,7-naphthyridin-1-ium bromide | DMF, 80 °C |

Rearrangement Reactions and Cycloadditions

The rigid aromatic framework of this compound can participate in rearrangement and cycloaddition reactions, leading to the formation of new ring systems and more complex molecular architectures.

Rearrangement Reactions: While specific rearrangement reactions for this compound are not extensively documented, analogous heterocyclic systems undergo transformations such as the Dimroth rearrangement. nih.govwikipedia.org The Dimroth rearrangement involves the isomerization of a heterocyclic compound where an endocyclic and an exocyclic heteroatom switch places. nih.govwikipedia.org For a substituted 1,7-naphthyridine, this could potentially be initiated by nucleophilic attack, leading to ring opening and subsequent re-cyclization.

Cycloaddition Reactions: The 1,7-naphthyridine ring system can act as a diene or a dienophile in cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.orgorganic-chemistry.org In a [4+2] cycloaddition, a conjugated diene reacts with a dienophile to form a six-membered ring. wikipedia.orgorganic-chemistry.org Depending on the reaction partner, the 1,7-naphthyridine core could provide either the four-pi electron component (as a diene) or the two-pi electron component (as a dienophile). These reactions provide a powerful method for the construction of polycyclic systems containing the naphthyridine motif.

Table 3: Hypothetical Rearrangement and Cycloaddition Reactions

| Reaction Type | Reactant(s) | Potential Product | General Conditions |

| Dimroth-type Rearrangement | Activated this compound derivative | Isomeric heterocyclic system | Basic or acidic conditions, heat |

| Diels-Alder [4+2] Cycloaddition | This compound + Dienophile (e.g., Maleic anhydride) | Polycyclic adduct | High temperature, inert solvent |

Vicarious Nucleophilic Substitution of Hydrogen (VNS)

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.org This reaction allows for the formal substitution of a hydrogen atom with a nucleophile that bears a leaving group. organic-chemistry.orgwikipedia.org The 1,7-naphthyridine ring is electron-deficient due to the presence of the two nitrogen atoms, making it a suitable substrate for VNS reactions.

The reaction typically proceeds via the addition of a carbanion (generated from a compound with a leaving group at the carbanionic center) to the electron-deficient ring, followed by base-induced elimination of the leaving group and a proton from the ring. The positions most susceptible to VNS attack in this compound would be the electron-deficient carbon atoms, such as C-8 and C-2. The presence of the bromo and methyl substituents will influence the regioselectivity of the reaction.

VNS provides a direct route to introduce a variety of substituents, including alkyl, cyano, and amino groups, onto the naphthyridine core. iupac.org

Table 4: Hypothetical Vicarious Nucleophilic Substitution (VNS) Reactions

| Nucleophile Precursor | Potential Site of Substitution | Product | General Conditions |

| Chloroacetonitrile | C-8 | 8-(Cyanomethyl)-5-bromo-6-methyl-1,7-naphthyridine | Strong base (e.g., t-BuOK), THF, low temp. |

| Chloromethyl phenyl sulfone | C-2 | 2-(Phenylsulfonylmethyl)-5-bromo-6-methyl-1,7-naphthyridine | Strong base (e.g., NaOH), DMSO |

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

A ¹H NMR spectrum for 5-Bromo-6-methyl-1,7-naphthyridine would be expected to show distinct signals for the aromatic protons on the naphthyridine core and the protons of the methyl group. The chemical shifts (δ) and coupling constants (J) of these signals would be crucial for confirming the substitution pattern. However, no experimental ¹H NMR data for this specific compound could be located.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum would provide essential information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a specific signal, and its chemical shift would be indicative of its electronic environment. The absence of published ¹³C NMR data prevents a detailed analysis.

Advanced Two-Dimensional NMR Techniques for Complete Assignment

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for the unambiguous assignment of all proton and carbon signals. These experiments would be necessary to definitively establish the connectivity and spatial relationships within the molecule. Without primary spectral data, a discussion of these assignments is not possible.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

HR-ESI-MS is a highly accurate method for determining the exact mass of a molecule. For this compound (C₉H₇BrN₂), the expected monoisotopic mass could be calculated, but experimental data is required for confirmation and to provide evidence of the compound's elemental formula. No such data has been found in the performed searches.

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, offering insights into the functional groups present. For this compound, characteristic vibrational frequencies for the C-H, C=C, C=N, and C-Br bonds would be expected. The lack of available IR and Raman spectra precludes the analysis of its vibrational properties.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a material.

For this compound, while a specific crystal structure has not been publicly reported, analysis of related halogenated naphthyridine derivatives allows for a well-grounded prediction of its solid-state characteristics. The molecule possesses a rigid and planar 1,7-naphthyridine (B1217170) framework. The bromine atom at position 5 and the methyl group at position 6 will be the primary determinants of the crystal packing arrangement.

The presence of the bromine atom is expected to introduce significant steric and electronic effects. It is anticipated that the C-Br bond length will be approximately 1.90 Å. The bond lengths within the naphthyridine core are expected to be in the range of 1.33 to 1.40 Å for C-C bonds and around 1.32 Å for C-N bonds, consistent with its aromatic character. The C-CH₃ bond distance is predicted to be about 1.50 Å.

Intermolecular interactions are critical in dictating the crystal lattice. For this compound, several types of non-covalent interactions are likely to be observed. These include:

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms (such as the nitrogen atoms of adjacent naphthyridine rings) in neighboring molecules.

Van der Waals Forces: The methyl group will contribute to the crystal packing through weaker van der Waals interactions.

A hypothetical representation of some key structural parameters is presented in the table below, based on data from analogous structures.

| Structural Parameter | Atoms Involved | Predicted Value (Å) |

| C-Br Bond Length | C5 - Br | ~ 1.90 |

| C-C Bond Length (aromatic) | C - C | 1.33 - 1.40 |

| C-N Bond Length (aromatic) | C - N | ~ 1.32 |

| C-C Bond Length (methyl) | C6 - CH₃ | ~ 1.50 |

Note: These values are based on extrapolations from related structures and are not experimental data for this compound.

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting various molecular properties.

Prediction and Interpretation of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies, Electronic Spectra)

Quantum chemical calculations can predict spectroscopic data. For 5-Bromo-6-methyl-1,7-naphthyridine, this would involve calculating the theoretical Nuclear Magnetic Resonance (NMR) chemical shifts for its hydrogen and carbon atoms, predicting its infrared (IR) vibrational frequencies, and simulating its electronic absorption spectra (UV-Vis). These theoretical spectra, when compared with experimental data, can help to confirm the molecular structure and understand its spectroscopic signatures.

Analysis of Molecular Orbitals and Electron Density Distribution

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. For this compound, this would involve mapping the distribution of these frontier orbitals to identify sites susceptible to electrophilic and nucleophilic attack. The electron density distribution would further reveal the charge distribution across the molecule.

Molecular Docking and Dynamics Simulations (for Ligand-Target Interactions)

In the context of medicinal chemistry, molecular docking and dynamics simulations could be employed to predict how this compound might interact with a biological target, such as a protein or enzyme. These simulations would model the binding affinity and mode of interaction, providing insights into its potential as a ligand. Currently, there are no published studies detailing such simulations for this specific compound.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The bromine atom in this compound introduces the possibility of halogen bonding, a non-covalent interaction where the bromine acts as an electrophilic region. A computational analysis would explore the potential for this and other intermolecular forces, such as hydrogen bonding and π-π stacking, which govern how the molecule interacts with itself and other molecules in the solid state and in solution.

Computational Assessment of Reactivity and Reaction Pathways

Computational methods can be used to assess the reactivity of a molecule and predict the feasibility of different reaction pathways. For this compound, this could involve calculating reaction energies and activation barriers for various chemical transformations, providing a theoretical understanding of its chemical behavior.

Biological Activity and Mechanisms of Action Pre Clinical Focus

Anticancer Activity Mechanisms

Naphthyridine derivatives have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms to thwart cancer cell growth and proliferation. These mechanisms, observed in various analogues, include the induction of programmed cell death, interference with essential DNA processes, and direct cytotoxic effects against a range of cancer cell lines.

Induction of Apoptosis Pathways

The induction of apoptosis, or programmed cell death, is a key strategy for effective cancer therapy. Several naphthyridine derivatives have been shown to trigger this process in cancer cells. For instance, certain 1,6-naphthyridine (B1220473) alkaloids, such as isoaaptamine, have been found to induce apoptosis in human myeloid leukemia (THP-1) and breast cancer cells. nih.gov This process is mediated through the activation of caspases 3 and 7 and the cleavage of PARP (Poly ADP-ribose polymerase), key executioners of the apoptotic pathway. nih.gov Another example, canthin-6-one, a 1,5-naphthyridine (B1222797) alkaloid, has been observed to activate apoptosis and necrosis in Kasumi-1 human myeloid leukemia cells. nih.gov Furthermore, some naphthyridine derivatives can induce apoptosis through the extrinsic pathway by upregulating death receptors (DRs) and the Fas-associated death domain (FADD) protein. mdpi.com The ability to induce apoptosis, often independent of the p53 tumor suppressor protein, highlights the potential of these compounds to overcome resistance to conventional therapies. nih.gov

Inhibition of DNA Topoisomerases

DNA topoisomerases are crucial enzymes that regulate the topological state of DNA, making them vital for DNA replication, transcription, and repair. Their inhibition is a well-established and effective anticancer strategy. nih.govnih.gov Naphthyridine derivatives have been identified as potent inhibitors of both topoisomerase I and topoisomerase II. nih.govnih.gov

Dibenzonaphthyridinones, a class of naphthyridine compounds, function as topoisomerase I inhibitors by stabilizing the covalent complex between the enzyme and DNA. nih.gov This stabilization leads to the accumulation of DNA strand breaks, ultimately triggering cell cycle arrest and apoptosis. nih.gov Similarly, a series of 1,8-naphthyridine (B1210474) derivatives have been synthesized and evaluated as potential topoisomerase II inhibitors. nih.gov These compounds have shown the ability to inhibit the enzyme, with some exhibiting a potent inhibitory effect on topoisomerase IIβ. nih.gov The dual inhibition of both topoisomerase I and II by different members of the naphthyridine family underscores their broad potential in cancer treatment. ekb.egekb.eg

Disruption of DNA Replication and Transcription Processes

By targeting DNA topoisomerases, naphthyridine derivatives effectively disrupt the fundamental processes of DNA replication and transcription. nih.gov The inhibition of topoisomerase I prevents the relaxation of supercoiled DNA, a necessary step for the progression of replication forks and transcription machinery. nih.gov This leads to the arrest of these processes and subsequent cell death. nih.gov Similarly, the poisoning of topoisomerase II by certain naphthyridine analogues results in persistent double-strand DNA breaks. nih.gov The cellular response to this extensive DNA damage often involves the activation of apoptotic pathways. nih.gov

Cytotoxic Effects against Diverse Cancer Cell Lines

The anticancer potential of naphthyridine derivatives is further demonstrated by their cytotoxic activity against a wide array of human cancer cell lines. While specific data for 5-Bromo-6-methyl-1,7-naphthyridine is not available, various other naphthyridine compounds have shown significant efficacy.

For example, a 1,7-naphthyridine (B1217170) alkaloid, bisleuconothine A, displayed significant antiproliferative properties against colon cancer cell lines including HT-29. nih.gov Other naphthyridine derivatives have demonstrated potent cytotoxic effects against breast cancer (MCF-7), liver cancer (HepG2), and cervical cancer (HeLa) cell lines. nih.govresearchgate.netnih.gov The tables below summarize the cytotoxic activities of selected naphthyridine derivatives against various cancer cell lines.

Table 1: Cytotoxic Activity of Bisleuconothine A (a 1,7-Naphthyridine Alkaloid)

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HT-29 | Colon Cancer | 1.09 |

| HCT116 | Colon Cancer | 3.18 |

| SW480 | Colon Cancer | 2.74 |

| SW620 | Colon Cancer | 3.05 |

Data sourced from a study on naturally derived naphthyridines. nih.gov

Table 2: Cytotoxic Activity of Selected 1,8-Naphthyridine-3-carboxamide Derivatives

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |

| 12 | HBL-100 | Breast | 1.37 |

| 17 | KB | Oral | 3.7 |

| 22 | SW-620 | Colon | 3.0 |

Data from a study on the anticancer activities of 1,8-naphthyridine-3-carboxamide derivatives. nih.gov

Table 3: Cytotoxic Activity of Selected 2-phenyl-7-methyl-1,8-naphthyridine Derivatives against MCF-7 (Breast Cancer)

| Compound | IC₅₀ (µM) |

| 10c | 1.47 |

| 8d | 1.62 |

| 4d | 1.68 |

| 10f | 2.30 |

| 8b | 3.19 |

Data from a study on the in vitro screening of novel 1,8-naphthyridine derivatives. researchgate.net

Inhibition of Tumor Growth in Preclinical Models

The anticancer activity of naphthyridine derivatives has also been demonstrated in in vivo preclinical models. The 1,7-naphthyridine alkaloid, bisleuconothine A, was shown to reduce tumor growth in mice carrying HCT116 xenografts. nih.gov In another study, a radioiodinated 1,8-naphthyridine derivative showed selective localization at the tumor site in solid tumor-bearing mice, indicating its potential as a targeted anticancer agent. nih.gov These findings in animal models provide a strong rationale for the further development of naphthyridine-based compounds as cancer therapeutics.

Antimicrobial Activity Mechanisms

In addition to their anticancer properties, naphthyridine derivatives have a well-established history as antimicrobial agents. The first clinically used naphthyridine, nalidixic acid, paved the way for the development of a broad class of antibacterial drugs. nih.gov The antimicrobial mechanism of many naphthyridines is centered on the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication in bacteria. nih.gov

The introduction of a bromine atom to the naphthyridine scaffold has been shown to enhance antibacterial activity in certain derivatives. nih.gov For example, a study on 7-methyl-1,8-naphthyridinone derivatives revealed that brominated compounds were the most potent, exhibiting a high inhibitory effect against DNA gyrase with IC₅₀ values in the range of 1.7–13.2 µg/mL. nih.gov These compounds displayed selective activity against Bacillus subtilis and were also active against Aggregatibacter actinomycetemcomitans. nih.gov This highlights the potential of bromo-substituted naphthyridines, such as this compound, as a scaffold for the development of new antibacterial agents.

General findings on related naphthyridine compounds suggest that the naphthyridine scaffold is a promising framework for the development of therapeutic agents. For instance, various derivatives of 1,8-naphthyridine have demonstrated antibacterial properties by inhibiting bacterial DNA gyrase and topoisomerase IV. The introduction of a bromine atom to the naphthyridine ring has, in some cases, been shown to enhance antibacterial efficacy. nih.gov Similarly, other naphthyridine isomers are known to exhibit a range of biological activities. mdpi.com

However, the precise effects of a bromo- group at the 5-position and a methyl group at the 6-position of the 1,7-naphthyridine core remain uncharacterized in the context of the requested outline. The available research does not provide specific data on the following for this compound:

Inhibition of Bacterial Growth: No studies were identified that specifically tested this compound's general antibacterial activity.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV: There is no direct evidence of this compound's inhibitory action against these specific bacterial enzymes.

Activity against Specific Bacterial Strains: No data exists on its efficacy against Staphylococcus aureus, Bacillus subtilis, Aggregatibacter actinomycetemcomitans, or Mycobacterium smegmatis.

Modulation of Bacterial Efflux Mechanisms: Its potential to alter bacterial efflux pump activity has not been reported.

General Enzyme Inhibition Activities: Beyond the specific bacterial topoisomerases, no information is available regarding its inhibitory effects on other enzymes.

Interaction with Biomolecules and Cellular Processes: The molecular interactions and cellular effects of this compound have not been documented.

Preclinical Evaluation: There are no published in vitro or in vivo studies on its metabolic stability or therapeutic efficacy.

Due to the absence of specific research on this compound, it is not possible to generate the requested article with scientifically accurate and verifiable information. The existing body of literature focuses on other isomers and derivatives within the naphthyridine family.

Structure Activity Relationship Sar Studies

Influence of the Bromine Atom at Position 5 on Reactivity and Biological Profile

The bromine atom at position 5 of the naphthyridine ring significantly modulates the molecule's properties. In related heterocyclic compounds, a bromine atom at a similar position is known to introduce critical steric and electronic effects. The size and electronegativity of the bromine atom can enhance binding interactions with biological targets, such as enzymes and receptors. For instance, in 5-Bromo-2,7-naphthyridin-1(2H)-one, the bromine atom is thought to play a key role in its interaction with biological targets.

The electronic nature of the naphthyridine core also influences the reactivity of the bromine substituent. The 2,7-naphthyridine (B1199556) isomer, for example, possesses an electron-deficient core which makes position 5 favorable for nucleophilic substitution. This suggests that the bromine atom in 5-bromo-1,7-naphthyridine (B95205) could serve as a versatile chemical handle for introducing further structural diversity through reactions like Suzuki coupling, allowing for the synthesis of a wide array of derivatives. nih.gov In studies on 1,6-naphthyridine (B1220473) derivatives, introducing substituents at the 5-position proved to be a successful strategy for enhancing metabolic stability and potency. nih.gov

Furthermore, the bromine atom can form intramolecular hydrogen bonds, which can affect the conformation of adjacent functional groups, as observed in other brominated heterocyclic systems. nih.gov

Role of the Methyl Group at Position 6 on Reactivity and Biological Profile

The methyl group at position 6 is expected to influence the compound's metabolic stability and its interaction with biological targets. In drug design, methyl groups are often introduced to sterically block sites of metabolism on an aromatic ring, potentially increasing the compound's half-life in vivo. researchgate.net However, this modification does not always lead to improved biological activity. In a study on benzo[h] nih.govnih.govnaphthyridine derivatives, the introduction of methyl groups in an effort to block metabolism resulted in compounds that were less active than the parent compound. researchgate.net The specific impact of the 6-methyl group on the biological profile of 5-Bromo-6-methyl-1,7-naphthyridine would depend on the specific biological target and its binding pocket.

Impact of Substituents on the Naphthyridine Core on Biological Activity

The biological activity of naphthyridine derivatives is highly dependent on the nature and position of various substituents on the core structure. Different isomers of the naphthyridine scaffold have been investigated for a wide range of therapeutic applications, including anticancer, antiviral, and antiparasitic agents. nih.govresearchgate.netnih.gov

For example, in the development of HIV-1 integrase inhibitors based on an 8-hydroxy-(1,6)-naphthyridine-7-carboxamide core, a cyclic sulfonamide at the 5-position was found to be an optimal substituent for improving pharmacokinetic properties. nih.gov In the context of antileishmanial agents, modifications at the 5-position of a 1,6-naphthyridine scaffold with groups like THP-amine and morpholine (B109124) were explored, although they led to a decrease in potency compared to the parent compound. nih.gov Deletion or methylation of an 8-hydroxyl group on the 1,6-naphthyridine core also resulted in a significant loss of antiparasitic activity. nih.gov

The table below summarizes the observed effects of substituents on the biological activity of various naphthyridine cores, based on findings from related series.

| Naphthyridine Core | Position of Substitution | Substituent | Observed Effect on Biological Activity | Reference |

| 8-hydroxy-(1,6)-naphthyridine-7-carboxamide | 5 | Cyclic sulfonamide | Optimal for in vitro antiviral potency and pharmacologic properties. | nih.gov |

| 1,6-Naphthyridine | 5 | THP-amine, Morpholine | Loss of antileishmanial potency. | nih.gov |

| 1,6-Naphthyridine | 8 | Methylation of hydroxyl group | Loss of antiparasitic activity. | nih.gov |

| Benzo[h] nih.govnih.govnaphthyridine | Various | Methyl groups | Decreased activity compared to the parent compound. | researchgate.net |

Comparison of this compound with Positional Isomers and Related Naphthyridine Derivatives

1,6-Naphthyridines: This scaffold, particularly the 8-hydroxy-1,6-naphthyridine-7-carboxamide core, has been extensively studied for the development of HIV-1 integrase inhibitors like L-870,810. nih.gov These compounds are mechanistically similar to diketo acid inhibitors but show distinct resistance profiles. nih.gov

1,7-Naphthyridines: Derivatives of this isomer have shown promise as anticancer agents. For example, Bisleuconothine A, a 1,7-naphthyridine (B1217170) alkaloid, inhibits the WNT signaling pathway and displays significant antiproliferative properties against colon cancer cells. nih.gov

2,7-Naphthyridines: These compounds have been investigated for a broad spectrum of activities, including antitumor and antimicrobial effects. researchgate.net

1,8-Naphthyridines: This was the first naphthyridine isomer to be synthesized.

2,6-Naphthyridines: These derivatives also exhibit a wide range of biological activities. eurekaselect.com

The specific substitution pattern of 5-bromo-6-methyl on the 1,7-naphthyridine core suggests its potential exploration in areas where other 1,7-naphthyridine derivatives have shown activity, such as oncology. nih.gov The presence of the bromo and methyl groups provides specific steric and electronic features that would differentiate its activity from other substituted or unsubstituted naphthyridine isomers.

| Naphthyridine Isomer | Notable Biological Activity/Application | Example Compound/Core | Reference |

| 1,6-Naphthyridine | HIV-1 Integrase Inhibition | L-870,810 | nih.gov |

| 1,7-Naphthyridine | Anticancer (WNT signaling inhibitor) | Bisleuconothine A | nih.gov |

| 2,7-Naphthyridine | Antitumor, Antimicrobial | General derivatives | researchgate.net |

Computational Approaches and Models for SAR Prediction

Computational methods are invaluable for predicting the SAR of naphthyridine derivatives, accelerating the drug discovery process. nih.govresearchgate.net These in silico techniques can be broadly categorized as ligand-based and structure-based approaches. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a powerful ligand-based method used to correlate the structural or physicochemical properties of compounds with their biological activities. For 1,7-naphthyridine analogues, QSAR models have been developed using machine learning algorithms like Multilinear Regression (MLR), Artificial Neural Networks (ANN), and Support Vector Machines (SVM) to predict their inhibitory activity against enzymes such as PIP4K2A. nih.gov In one study, an SVM model was particularly effective in predicting the PIP4K2A inhibitory activity of 1,7-naphthyridine analogues. nih.gov Similarly, 2D-QSAR models have been generated for naphthyridine derivatives to predict their inhibition of HIV-1 integrase. researchgate.net These models help in understanding the effects of properties like polarizability and electronegativity on the compound's activity. researchgate.net

Molecular Docking: This structure-based method predicts how a ligand binds to the active site of a receptor. nih.gov Docking studies on 1,7-naphthyridine analogues have provided structural insights into their inhibitory activity by identifying key interactions with receptor molecules. nih.gov For HIV-1 integrase inhibitors, molecular modeling suggests that although 1,6-naphthyridine and diketo acid pharmacophores both chelate divalent metals in the active site, they may bind in different orientations. nih.gov

Machine Learning and Other Models: Sophisticated machine learning algorithms are increasingly used to build predictive models for biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.govresearchgate.net These models can identify crucial molecular descriptors that best describe the biological activity of a series of compounds. nih.gov

These computational tools provide useful information for the rational design of novel and more potent naphthyridine derivatives by predicting their activity and guiding structural modifications. researchgate.net

Applications in Chemical and Materials Science

Versatile Building Block in Organic Synthesis

The presence of a bromine atom on the 1,7-naphthyridine (B1217170) scaffold makes 5-Bromo-6-methyl-1,7-naphthyridine a valuable and versatile building block in organic synthesis. The carbon-bromine bond is a key functional group that can readily participate in a wide array of cross-coupling reactions. These reactions are fundamental in the construction of more complex molecular architectures.

Notably, the bromine atom at the 5-position is susceptible to substitution, enabling the introduction of various functional groups. This reactivity is crucial for the diversification of the naphthyridine core.

Table 1: Potential Cross-Coupling Reactions Utilizing this compound

| Reaction Type | Reagent/Catalyst System | Potential Product |

| Suzuki Coupling | Aryl or heteroaryl boronic acids / Palladium catalyst | Aryl- or heteroaryl-substituted 6-methyl-1,7-naphthyridines |

| Sonogashira Coupling | Terminal alkynes / Palladium and Copper catalysts | Alkynyl-substituted 6-methyl-1,7-naphthyridines |

| Buchwald-Hartwig Amination | Amines / Palladium catalyst | Amino-substituted 6-methyl-1,7-naphthyridines |

| Stille Coupling | Organostannanes / Palladium catalyst | Variously substituted 6-methyl-1,7-naphthyridines |

| Heck Coupling | Alkenes / Palladium catalyst | Alkenyl-substituted 6-methyl-1,7-naphthyridines |

These palladium-catalyzed reactions are powerful tools for forging new carbon-carbon and carbon-heteroatom bonds, allowing chemists to tailor the properties of the resulting molecules for specific applications. mdpi.comuzh.ch

Precursors for Complex Heterocyclic Compounds and Natural Product Analogs

Building upon its role as a versatile synthetic intermediate, this compound serves as a key precursor for the synthesis of more intricate heterocyclic systems. The strategic placement of the bromine and methyl groups can influence the regioselectivity of subsequent reactions, guiding the assembly of complex scaffolds.

While direct synthesis of naturally occurring products from this compound is not extensively documented, its structural motifs are found in various biologically active natural products. sigmaaldrich.com The 1,7-naphthyridine core is a known pharmacophore, and synthetic derivatives are often explored as analogs of natural products to optimize their medicinal properties. The ability to functionalize the core via the bromo group makes this compound a valuable starting point for generating libraries of novel compounds for drug discovery programs.

Exploration in Material Science

The unique electronic structure of the naphthyridine ring system has prompted investigations into its potential use in materials science, particularly in the field of organic electronics.

Electronic Properties and Potential Use in Organic Semiconductors

Naphthyridine derivatives, in general, are known to possess interesting electronic properties. The nitrogen atoms within the aromatic system act as electron-withdrawing groups, which can influence the frontier molecular orbital (HOMO and LUMO) energy levels of the molecule. While specific studies on the electronic properties of this compound are limited, related naphthyridine structures have been explored as components in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ability to tune the electronic characteristics through substitution at the bromine position could allow for the rational design of materials with desired charge transport properties.

Applications in Molecular Switches and Energy/Electron Transfer Systems

The concept of molecular switches, molecules that can be reversibly shifted between two or more stable states by external stimuli, is a key area of nanotechnology. uzh.chacs.org Metal complexes incorporating photoresponsive ligands are often employed for this purpose. While direct applications of this compound in molecular switches have not been detailed, its potential as a ligand in such systems is plausible. The naphthyridine core can coordinate to metal centers, and functionalization at the bromine position could be used to attach photochromic units or other responsive moieties, thereby creating a pathway for intramolecular energy or electron transfer. acs.org

Ligand Design for Metal Complexes (e.g., Ruthenium Complexes, Coordination Chemistry)

The two nitrogen atoms of the 1,7-naphthyridine ring are positioned in a way that allows them to act as a bidentate ligand, chelating to a single metal center, or as a bridging ligand, connecting two or more metal centers. This coordination behavior is fundamental to the field of inorganic and organometallic chemistry. researchgate.net

The presence of the methyl and bromo substituents on the this compound backbone can sterically and electronically influence the coordination properties of the ligand. These substituents can affect the stability, reactivity, and photophysical properties of the resulting metal complexes.

Ruthenium complexes, in particular, are of great interest due to their rich photochemistry and potential applications in catalysis, sensing, and photodynamic therapy. While specific ruthenium complexes of this compound are not prominently reported, the broader class of naphthyridine ligands has been successfully incorporated into ruthenium and other transition metal complexes. researchgate.net The bromo substituent offers a handle for post-coordination modification, allowing for the construction of more complex, multifunctional supramolecular assemblies.

Future Directions and Research Gaps

Exploration of Novel and Sustainable Synthetic Pathways

Furthermore, the principles of green chemistry are expected to guide the development of new synthetic strategies. This includes the use of greener solvents, such as water or ionic liquids, and energy-efficient reaction conditions, potentially utilizing microwave or ultrasonic irradiation to accelerate reactions. The synthesis of other naphthyridine derivatives has benefited from such approaches, suggesting their applicability to 5-Bromo-6-methyl-1,7-naphthyridine.

Advanced Computational Modeling for Precise Mechanism Elucidation and Drug Design

Computational tools are indispensable in modern drug discovery and materials science. openmedicinalchemistryjournal.comresearchgate.netnih.govlongdom.org For this compound, advanced computational modeling can provide profound insights into its electronic structure, reactivity, and potential biological interactions. Techniques such as Density Functional Theory (DFT) and time-dependent DFT can be employed to predict its spectroscopic properties and reactivity.

In the realm of drug design, molecular docking and molecular dynamics simulations can be utilized to predict the binding affinity and mode of interaction of this compound with various biological targets. researchgate.net These computational studies can help in identifying potential protein targets and in understanding the structure-activity relationships (SAR) of its derivatives, thereby guiding the rational design of more potent and selective therapeutic agents. For instance, computational studies on other naphthyridine analogues have been instrumental in designing inhibitors for specific enzymes. researchgate.net

Rational Design and Synthesis of Targeted Derivatives for Specific Biological Pathways

The naphthyridine scaffold is a well-established pharmacophore present in numerous biologically active compounds with a wide range of activities, including antimicrobial, anticancer, and anti-inflammatory properties. ontosight.aiontosight.aibenthamdirect.comnih.govnih.gov The bromine and methyl substituents on the this compound core offer strategic points for chemical modification to develop derivatives with enhanced selectivity and potency for specific biological pathways.

Future research should focus on the rational design and synthesis of derivatives targeting key enzymes or receptors implicated in various diseases. For example, by modifying the substituents, it may be possible to develop potent kinase inhibitors for cancer therapy or modulators of neurotransmitter receptors for treating neurological disorders. The introduction of a bromine atom, in particular, has been shown to enhance the antibacterial activity of some naphthyridine derivatives. nih.gov The synthesis of halogenated naphthyridone carboxamides has also been explored for their potential as ligands for in vivo imaging studies. nih.gov

Investigation of Emerging Applications in Nanotechnology and Optoelectronics

The rigid, planar structure and electron-deficient nature of the naphthyridine ring system make it an attractive candidate for applications in materials science, particularly in nanotechnology and optoelectronics. researchgate.net While specific research on this compound in these areas is limited, the properties of related naphthyridine derivatives suggest significant potential.

Future investigations could explore the use of this compound as a building block for constructing novel organic light-emitting diodes (OLEDs), sensors, or as a component in molecular switches. The presence of the bromine atom could facilitate further functionalization through cross-coupling reactions, allowing for the synthesis of complex, conjugated systems with tailored electronic and photophysical properties. The development of naphthyridine-based materials for such applications is an active area of research. researchgate.net

Interdisciplinary Research Integrating Chemical Biology and Materials Science

The future of research on this compound lies in fostering interdisciplinary collaborations that bridge the gap between chemical biology and materials science. By combining the expertise of synthetic chemists, computational scientists, biologists, and materials scientists, a comprehensive understanding of this molecule's potential can be achieved.

Chemical biology approaches can be employed to identify the cellular targets of this compound and to elucidate its mechanism of action. This knowledge can then be leveraged to design more effective therapeutic agents. Simultaneously, materials scientists can explore its potential in creating novel functional materials with unique optical and electronic properties. This synergistic approach will be crucial in unlocking the full potential of this compound and its derivatives.

常见问题

Q. What are the key synthetic routes for preparing 5-Bromo-6-methyl-1,7-naphthyridine, and how do reaction conditions influence yield and purity?

Synthesis of this compound typically involves halogenation and alkylation of naphthyridine precursors. For example, chlorination or bromination of 1,7-naphthyridinones using agents like POCl₃ or POBr₃ under reflux conditions can introduce halogens at specific positions (e.g., 2-, 4-, 6-, or 8-positions) . Methylation may follow via nucleophilic substitution or cross-coupling reactions. Reaction parameters such as temperature (e.g., reflux vs. room temperature), solvent choice (DMF, ethanol), and catalyst (e.g., nickel complexes for coupling reactions) significantly impact yield and purity . Optimizing stoichiometry and purification methods (e.g., recrystallization from benzene or toluene) is critical to isolate the target compound with ≥95% purity .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

Characterization requires a multi-technique approach:

- NMR spectroscopy (¹H, ¹³C, and 2D techniques) to verify substituent positions and absence of regioisomers.

- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.

- Elemental analysis to validate empirical formulas (e.g., C, H, N content within ±0.3% of theoretical values) .

- HPLC or GC-MS to assess purity (>95% is typical for research-grade material).

Documentation of melting points (if crystalline) and UV-Vis spectra (for electronic properties) is also recommended .

Q. What preliminary biological assays are appropriate for evaluating the bioactivity of this compound?

Initial screening should focus on:

- Cytotoxicity assays (e.g., MTT or CCK-8) against cancer cell lines to assess antiproliferative effects .

- Antimicrobial testing using MIC (minimum inhibitory concentration) assays against Gram-positive/negative bacteria and fungi .

- Enzyme inhibition studies (e.g., kinase or protease assays) if the compound is designed to target specific pathways.

Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments (n=3) to ensure reproducibility .

Advanced Research Questions

Q. How do substituent position and electronic effects influence the reactivity and biological activity of this compound?

The bromine atom at position 5 and methyl group at position 6 create steric and electronic effects:

- Electron-withdrawing bromine increases electrophilicity at adjacent positions, facilitating nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction) .

- Methyl groups enhance lipophilicity, potentially improving membrane permeability in biological systems. Comparative studies with analogues (e.g., 4-Bromo-1,7-naphthyridine) show that substituent position alters binding affinity to targets like DNA topoisomerases or microbial enzymes .

Q. How can researchers resolve contradictions in reported biological data for this compound derivatives?

Discrepancies in activity data may arise from:

- Variability in assay conditions (e.g., cell line selection, incubation time).

- Impurity profiles (e.g., trace solvents or regioisomers affecting results).

To address this: - Conduct meta-analyses of published data, noting experimental parameters .

- Reproduce key studies under standardized conditions (e.g., CLSI guidelines for antimicrobial assays) .

- Use structure-activity relationship (SAR) models to isolate substituent effects from methodological biases .

Q. What strategies optimize the synthetic scalability of this compound while maintaining reproducibility?

Scalability challenges include:

- Byproduct formation during halogenation (e.g., dihalogenated impurities).

- Catalyst deactivation in coupling reactions.

Solutions: - Use flow chemistry to control exothermic reactions (e.g., POCl₃-mediated chlorination) .

- Screen green solvents (e.g., ethanol/water mixtures) to improve atom economy and reduce waste .

- Validate batch-to-batch consistency via QC protocols (e.g., in-process HPLC monitoring) .

Methodological Notes

- Synthetic Reproducibility : Always report reaction conditions (solvent, temperature, catalyst) and purification steps in detail .

- Data Transparency : Share raw spectral data and assay results via open-access platforms to facilitate meta-analyses .

- Safety : Handle halogenated naphthyridines in fume hoods; bromine/methyl groups may pose mutagenic risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。